molecular formula C9H8BrClO4S B2670250 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 953740-14-2

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2670250
CAS No.: 953740-14-2
M. Wt: 327.57
InChI Key: BMYPFYGYAIAKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the CAS Number: 953740-14-2 . It has a molecular weight of 327.58 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO4S/c10-6-4-7-8 (15-3-1-2-14-7)5-9 (6)16 (11,12)13/h4-5H,1-3H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Selective Sulfonylation in Synthesis of Purine Cyclonucleosides

Selective sulfonylation of 8-bromoadenosine derivatives using sodium hydride and triisopropyl-benzenesulfonyl chloride in dimethylformamide solution is a novel method for synthesizing purine cyclonucleosides. This process yields 2′- and 3′-monosulfonylated compounds, which are pivotal in the synthesis of 8,2′- and 8,3′-S-cyclonucleosides, highlighting a convenient approach for purine cyclonucleoside synthesis (Ikehara & Kaneko, 1970).

Antimicrobial Activity of Bromo-chloropyrimidin-amine Derivatives

The synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives through nucleophilic substitution reactions with various sulfonyl and acid chlorides demonstrates significant antimicrobial activity against pathogenic bacteria and fungal strains. This research showcases the potential of such derivatives in combating microbial infections (Ranganatha et al., 2018).

Annulation Agent for Heterocyclic Compounds

The use of bromoethylsulfonium salt as an annulation agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines, through a simple procedure that involves the generation of a vinyl sulfonium salt. This method opens new pathways for synthesizing heterocyclic compounds with potential pharmaceutical applications (Yar, McGarrigle, & Aggarwal, 2009).

Synthesis of Isoxazole and Imidazo Derivatives

The synthesis of isoxazole, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and 1,2,4-benzotriazine derivatives from benzofuroylhydroxamoyl chloride, derived from bromo ketone via nitrosation, illustrates the compound's utility in generating diverse heterocyclic structures with potential for various biological activities (Abdelhamid, Negm, & Abdeen, 1989).

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPFYGYAIAKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.